 
            | REACTION_CXSMILES | [O:1]1[CH2:3][CH2:2]1.[Mg].Cl[CH2:6][C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.S(=O)(=O)(O)O>C(OCC)C>[F:14][C:13]([F:15])([F:16])[C:9]1[CH:8]=[C:7]([CH2:6][CH2:3][CH2:2][OH:1])[CH:12]=[CH:11][CH:10]=1 | 
| Name | |
| Quantity | 
                                                                                    57 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O1CC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    120 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    14.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Mg]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCC=1C=C(C=CC1)C(F)(F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    450 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S(O)(O)(=O)=O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture is subsequently stirred at room temperature for 1 hour                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                while cooling with ice                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The organic phase is collected                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted twice more with diethyl ether                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                the combined organic phases are dried over magnesium sulfate                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                distilled                                                                             | 
| Reaction Time | 1 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC(C=1C=C(C=CC1)CCCO)(F)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 76.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.1% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |